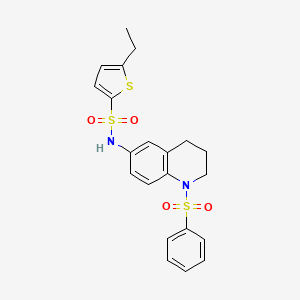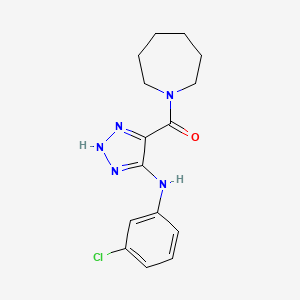
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 is not fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter receptors. Specifically, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. In addition, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 for lab experiments is its high potency and specificity for its target receptors. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033, including the development of more soluble analogs for in vivo studies, the investigation of its potential therapeutic applications in other fields such as immunology and infectious diseases, and the elucidation of its exact mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 in human clinical trials.
合成方法
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with ethyl chloroformate, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and 1,2,3,4-tetrahydroquinoline. The final product is obtained through the reaction of the intermediate with carbamic acid ethyl ester.
科学研究应用
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiology. In neuroscience, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In oncology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias.
属性
IUPAC Name |
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADHXYXDPBIUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B2461294.png)
![1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461295.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)
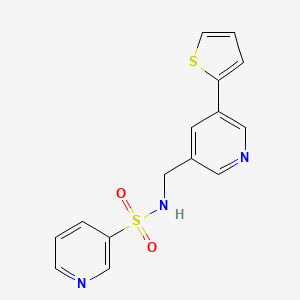
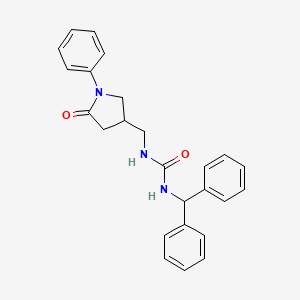
![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2461303.png)
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)
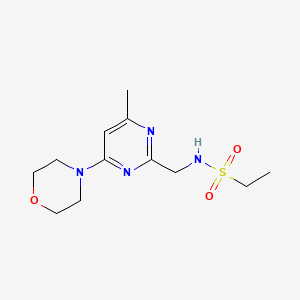
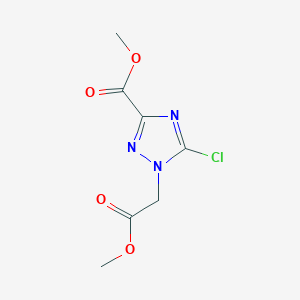
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
